

The Re-emergence of a Psychostimulant: A Technical Guide to Levophaceterane

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Compound of Interest

Compound Name: Levophaceterane hydrochloride

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Abstract

Levophaceterane, the (R,R)-enantiomer of phaceterane, is a psychostimulant first developed in the 1950s by Rhône-Poulenc. Initially explored for indications such as depression and anorexia, it has garnered renewed interest as a potential therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD). Structurally, it is a reverse ester of methylphenidate, and its primary mechanism of action involves the competitive inhibition of dopamine (DAT) and norepinephrine (NET) transporters. This technical guide provides a comprehensive overview of the discovery, history, pharmacology, and synthesis of Levophaceterane, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction and Historical Context

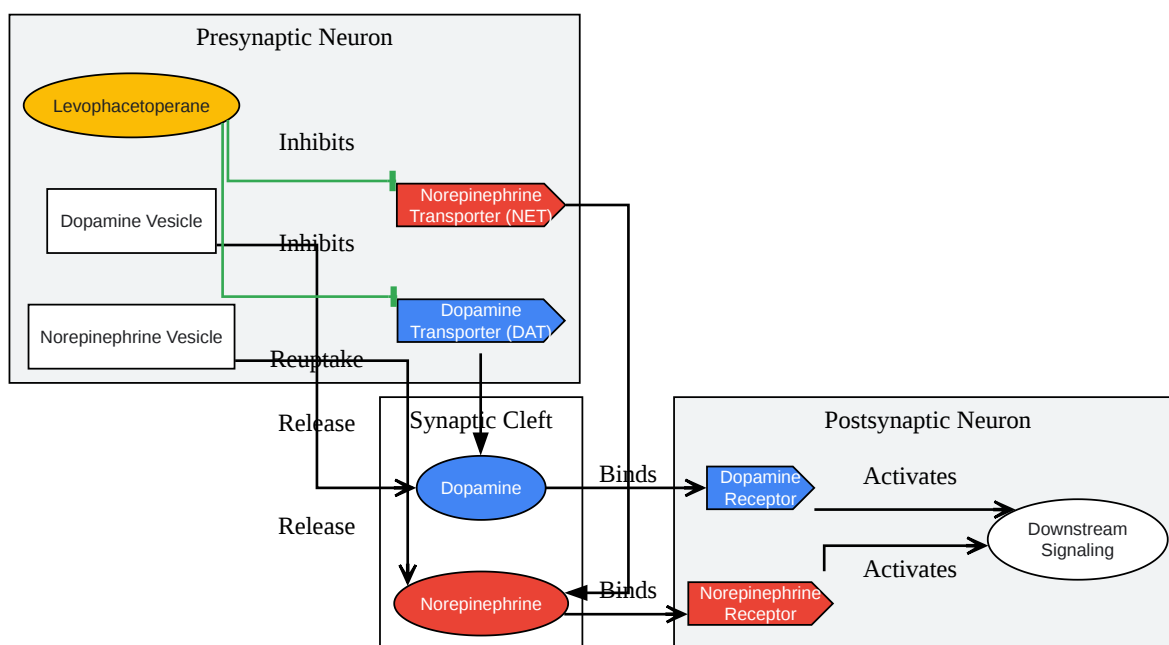
Levophaceterane, also known as Lidépran or Phacétoferane, was synthesized in the 1950s by the French pharmaceutical company Rhône-Poulenc.^[1] It was initially investigated for its potential as an antidepressant and anorectic agent.^[1] As the levorotatory stereoisomer of phaceterane, specifically the (R,R)-enantiomer, its pharmacological profile was later revisited, leading to investigations into its efficacy as a psychostimulant for conditions such as narcolepsy and, more recently, ADHD.^[1]

Pharmacodynamics: Mechanism of Action

Levophacetoperane exerts its psychostimulant effects by acting as a competitive inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of these key neurotransmitters. This enhanced dopaminergic and noradrenergic signaling in brain regions associated with attention, motivation, and executive function is believed to be the basis for its therapeutic effects in ADHD.

Signaling Pathway

The increased availability of dopamine and norepinephrine in the synapse leads to enhanced activation of their respective postsynaptic receptors, modulating downstream signaling cascades involved in neuronal excitability and plasticity.



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Mechanism of Action of Levophaceterane

Quantitative Pharmacological Data

While a complete binding profile for Levophaceterane (NLS-3) has been established, specific quantitative data from publicly available literature is limited. The following tables summarize the available information and provide a template for future data compilation.

Table 1: In Vitro Binding Affinities and Uptake Inhibition

Target	Parameter	Value	Species	Source
Dopamine Transporter (DAT)	K _i	Data not available	Human/Rat	
Norepinephrine Transporter (NET)	K _i	Data not available	Human/Rat	
Dopamine Transporter (DAT)	IC ₅₀ (Uptake Inhibition)	Data not available	Human/Rat	
Norepinephrine Transporter (NET)	IC ₅₀ (Uptake Inhibition)	Data not available	Human/Rat	

Table 2: Preclinical Pharmacokinetic Parameters

Species	Dose & Route	C _{max}	T _{max}	AUC	t _{1/2}	Source
Rat	Data not available	Data not available	Data not available	Data not available	Data not available	

Table 3: Clinical Efficacy in ADHD (Hypothetical Data Structure)

Study ID	Treatment Group	n	Primary Outcome Measure	Baseline (Mean \pm SD)	End of Study (Mean \pm SD)	p-value vs. Placebo	Source
NLS-3-ADHD-001	Levophacetoperane	ADHD-RS-IV Total Score					
	Placebo	ADHD-RS-IV Total Score					

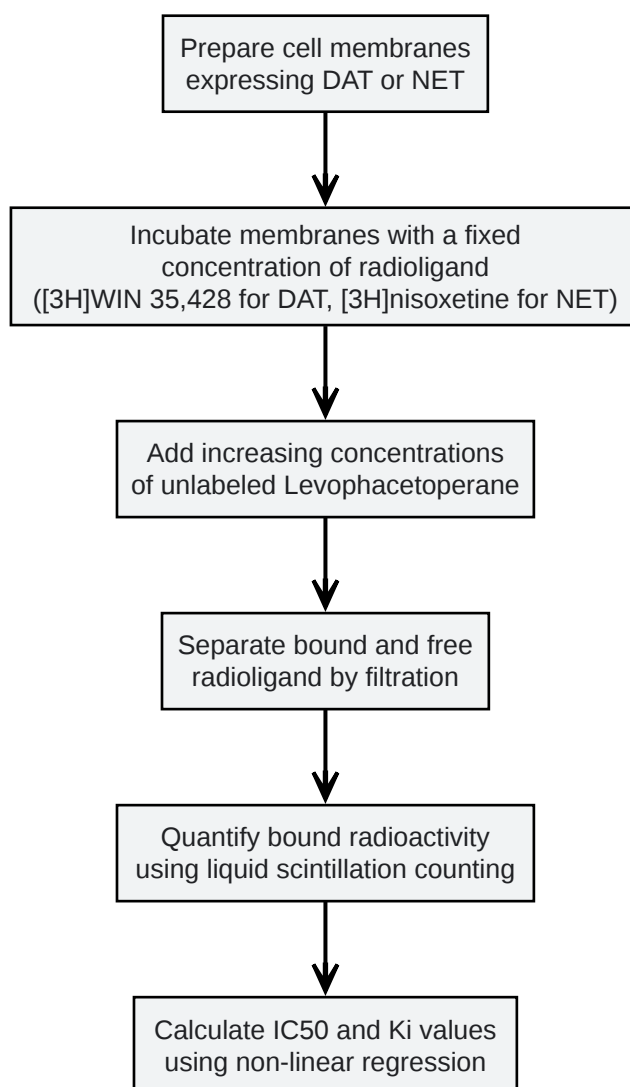
Experimental Protocols

Detailed experimental protocols for the key studies on Levophacetoperane are not extensively published. However, based on standard methodologies for psychostimulant research, the following sections outline the likely experimental designs.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of Levophacetoperane for the dopamine and norepinephrine transporters.

Workflow:



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Radioligand Binding Assay Workflow

Methodology:

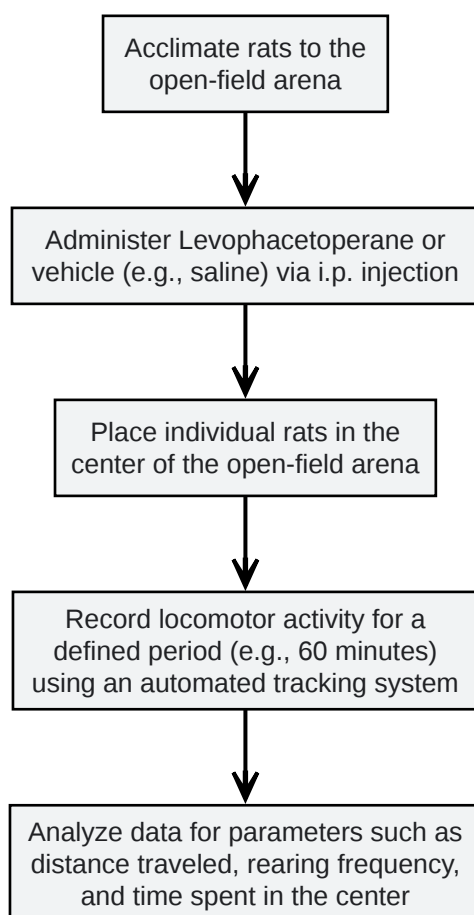
- **Membrane Preparation:** Cell lines (e.g., HEK293) stably expressing human dopamine or norepinephrine transporters are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
- **Binding Assay:** The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) at a concentration near its K_d value.

- **Competition:** Increasing concentrations of unlabeled Levophacetoperane are added to displace the radioligand from the transporters.
- **Separation and Counting:** The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of Levophacetoperane that inhibits 50% of the specific binding of the radioligand). The K_i value is then calculated using the Cheng-Prusoff equation.

Locomotor Activity in Rodents

Objective: To assess the psychostimulant effects of Levophacetoperane by measuring changes in spontaneous locomotor activity in rats.

Workflow:



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Locomotor Activity Assessment Workflow

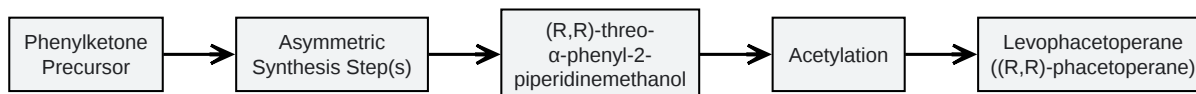
Methodology:

- Animals: Adult male Sprague-Dawley or Wistar rats are typically used.
- Apparatus: An open-field arena (e.g., a square or circular enclosure) equipped with infrared beams or a video tracking system to automatically record movement.
- Procedure:
 - Rats are habituated to the testing room and the open-field arena for a set period before the experiment.
 - On the test day, rats are administered Levophaceterane or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
 - Following a brief period for drug absorption, each rat is placed individually in the center of the open-field arena.
 - Locomotor activity is recorded for a specified duration (e.g., 60 minutes).
- Data Analysis: The recorded data are analyzed to quantify various parameters of locomotor activity, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).

Synthesis

The synthesis of NLS-3 (Levophaceterane) has been described as originating from phenylketone, a precursor also utilized in the synthesis of methylphenidate. This modern synthesis route differs from the original method employed by Rhône-Poulenc, allowing for the specific isolation of the (R,R)-enantiomer.

Conceptual Synthesis Pathway:



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Conceptual Synthesis of Levophaceterane

While the specific reagents and reaction conditions for the modern asymmetric synthesis of Levophaceterane are proprietary, the general approach involves the stereoselective synthesis of the key intermediate, (R,R)-threo-α-phenyl-2-piperidinemethanol, followed by acetylation to yield the final product.

Conclusion

Levophaceterane represents a psychostimulant with a long history that is now being re-evaluated for its therapeutic potential in ADHD. Its mechanism as a dual dopamine and norepinephrine reuptake inhibitor is well-established, though a more detailed public disclosure of its quantitative pharmacological data and the specifics of its modern synthesis would be beneficial for the research community. As more data from preclinical and clinical studies become available, a clearer picture of its efficacy and safety profile will emerge, potentially positioning it as a valuable alternative in the treatment of ADHD.

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References

- 1. benchchem.com [benchchem.com]
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